1-Boc-2-Chloro-3-formyl-indole
Overview
Description
1-Boc-2-Chloro-3-formyl-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound features a tert-butoxycarbonyl (Boc) protecting group, a chloro substituent at the second position, and a formyl group at the third position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-2-Chloro-3-formyl-indole can be synthesized through various synthetic routes. One common method involves the protection of the indole nitrogen with a Boc group, followed by chlorination at the second position and formylation at the third position. The reaction conditions typically involve the use of reagents such as tert-butyl chloroformate for Boc protection, N-chlorosuccinimide for chlorination, and Vilsmeier-Haack reagent for formylation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-2-Chloro-3-formyl-indole undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The formyl group can be reduced to an alcohol or further to an alkane.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Substitution Reactions: Products with different substituents at the second position.
Reduction Reactions: Alcohol or alkane derivatives.
Oxidation Reactions: Carboxylic acid derivatives.
Scientific Research Applications
1-Boc-2-Chloro-3-formyl-indole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Boc-2-Chloro-3-formyl-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in hydrogen bonding and other interactions, while the chloro substituent can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-Boc-2-Chloro-indole: Lacks the formyl group at the third position.
1-Boc-3-formyl-indole: Lacks the chloro substituent at the second position.
2-Chloro-3-formyl-indole: Lacks the Boc protecting group.
Uniqueness: 1-Boc-2-Chloro-3-formyl-indole is unique due to the presence of all three functional groups (Boc, chloro, and formyl) on the indole ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it a valuable intermediate in synthetic and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 2-chloro-3-formylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)16-11-7-5-4-6-9(11)10(8-17)12(16)15/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGYYINAPYFDDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328063 | |
Record name | 1-Boc-2-Chloro-3-formyl-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180922-71-8 | |
Record name | 1-Boc-2-Chloro-3-formyl-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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